molecular formula C19H26N4O3S B14867511 tert-butyl (1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)carbamate

tert-butyl (1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)carbamate

Cat. No.: B14867511
M. Wt: 390.5 g/mol
InChI Key: DCHHPGJLNXADNS-UHFFFAOYSA-N
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Description

Tert-butyl (1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)carbamate is a complex organic compound that features a combination of heterocyclic structures, including pyrrole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)carbamate typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the pyrrole moiety. The piperidine ring is then incorporated, and the final step involves the addition of the tert-butyl carbamate group. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its heterocyclic rings are often found in bioactive molecules, making it a valuable tool for understanding biological processes .

Medicine

Its structure can be modified to create derivatives with enhanced pharmacological properties, such as increased potency or selectivity .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl (1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can mimic natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • **tert-Butyl (4R,6R)-6- 2- 2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4- (phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid 1,1-dimethylethyl ester
  • **tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3- { [tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

Tert-butyl (1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)carbamate is unique due to its combination of pyrrole and thiazole rings, which are less commonly found together in a single molecule. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H26N4O3S

Molecular Weight

390.5 g/mol

IUPAC Name

tert-butyl N-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C19H26N4O3S/c1-13-15(27-17(20-13)23-9-5-6-10-23)16(24)22-11-7-14(8-12-22)21-18(25)26-19(2,3)4/h5-6,9-10,14H,7-8,11-12H2,1-4H3,(H,21,25)

InChI Key

DCHHPGJLNXADNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)NC(=O)OC(C)(C)C

Origin of Product

United States

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